3-(Cyclopropylethynyl)benzoic acid is an organic compound classified as a benzoic acid derivative. It features a cyclopropylethynyl group attached to the benzene ring at the meta position, distinguishing it from other benzoic acid derivatives. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, primarily due to its unique structural properties and reactivity. It appears as a white crystalline solid that is soluble in organic solvents but insoluble in water, making it suitable for various chemical processes.
3-(Cyclopropylethynyl)benzoic acid can be sourced from chemical suppliers and is categorized under the broader class of benzoic acids. Its unique cyclopropylethynyl substituent contributes to its classification as a specialized intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 3-(Cyclopropylethynyl)benzoic acid typically involves several key methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction facilitates the formation of carbon-carbon bonds between cyclopropylacetylene and various benzoic acid derivatives. The general procedure includes:
The industrial production may involve optimizing these parameters to enhance yield and purity, ensuring stability during processing.
The molecular formula for 3-(Cyclopropylethynyl)benzoic acid is , with a molecular weight of approximately 186.21 g/mol. Its structure consists of:
The structural representation can be denoted using SMILES notation: C1CC1C#CC2=CC=C(C=C2)C(=O)O
. This unique arrangement results in distinct physical and chemical properties that are valuable for further chemical modifications .
3-(Cyclopropylethynyl)benzoic acid is involved in various chemical reactions, including:
Common reagents used include potassium permanganate for oxidation, palladium on carbon for reduction, and nitrating agents like nitric acid for substitution reactions .
The mechanism of action for 3-(Cyclopropylethynyl)benzoic acid primarily involves its interactions with biological targets such as enzymes and receptors. The compound may bind to active sites on these biomolecules, altering their activity through competitive inhibition or allosteric modulation.
3-(Cyclopropylethynyl)benzoic acid serves multiple roles in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2